2,3,5-Tribromo-6-fluoropyridine
Description
Properties
Molecular Formula |
C5HBr3FN |
|---|---|
Molecular Weight |
333.78 g/mol |
IUPAC Name |
2,3,5-tribromo-6-fluoropyridine |
InChI |
InChI=1S/C5HBr3FN/c6-2-1-3(7)5(9)10-4(2)8/h1H |
InChI Key |
NSQITUIYSBJALK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Br)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Comparison
The table below highlights key structural and physicochemical differences between 2,3,5-Tribromo-6-fluoropyridine and analogous compounds:
Key Observations :
- Electron-Withdrawing Effects : Fluorine at position 6 in this compound increases electron deficiency at the pyridine ring, enhancing susceptibility to nucleophilic substitution compared to methyl-substituted analogs .
- Reactivity : The trifluoromethyl group in 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine significantly boosts lipophilicity and metabolic stability, which is absent in the tribromo-fluoro derivative .
- Synthetic Utility : Brominated fluoropyridines like 2-Bromo-6-fluoropyridine serve as intermediates in drug discovery, suggesting similar applications for the tribromo derivative .
Reactivity and Functionalization
- Nucleophilic Substitution : Fluorine at position 6 may direct electrophilic attacks to less-halogenated positions, contrasting with methyl or trifluoromethyl groups that sterically hinder reactivity .
Research Findings and Data Gaps
- Synthetic Challenges : The simultaneous presence of three bromine atoms and fluorine may complicate regioselective functionalization, necessitating optimized catalytic systems (e.g., ligand-assisted palladium catalysis) .
- Computational Studies : Molecular similarity scores (e.g., 0.86 for 2,3,5-Tribromo-6-methylpyridine ) suggest computational models could predict properties of this compound, though experimental validation is needed.
Preparation Methods
General Pathway
An alternative route, described in broader terms within patent literature, involves nitropyridine intermediates. This method is less directly documented for 2,3,5-tribromo-6-fluoropyridine but is applicable to analogous compounds:
-
Bromination of Nitropyridine: A nitropyridine derivative (e.g., 2-nitro-6-fluoropyridine) undergoes bromination to introduce bromine atoms at positions 3 and 5.
-
Denitration: The nitro group is reduced to an amine using catalytic hydrogenation or acidic conditions.
-
Fluorination: The amino group is converted to fluorine via a Balz-Schiemann reaction (diazotization with HBF₄ followed by thermal decomposition).
Challenges and Adaptations
While this route is theoretically viable, regioselective bromination of nitropyridines is complicated by the electron-withdrawing nitro group, which deactivates the ring. High temperatures or Lewis acid catalysts (e.g., FeBr₃) may be required, potentially leading to side reactions. Furthermore, the Balz-Schiemann reaction demands anhydrous conditions and careful temperature control to avoid defluorination or ring degradation.
Comparative Analysis of Synthetic Routes
The table below contrasts the two primary methods:
The bromination-diazotization method is superior in yield and efficiency but depends on the availability of 2-amino-6-fluoropyridine. The nitro-based route offers theoretical flexibility but lacks experimental validation for this specific compound.
Experimental Optimization and Scalability
Bromination Conditions
-
Solvent: Acetic acid is optimal for dissolving both the starting material and bromine.
-
Base: Sodium acetate neutralizes HBr generated during bromination, preventing protonation of the pyridine ring and maintaining reactivity.
-
Workup: Quenching the reaction in ice water precipitates the product, simplifying isolation.
Diazotization Protocol
-
Acid Choice: Hydrobromic acid (48%) ensures bromide ion availability for the Sandmeyer reaction.
-
Temperature: Strict maintenance at 0°C prevents diazonium salt decomposition before bromide substitution.
Q & A
What are the optimal synthetic routes for 2,3,5-Tribromo-6-fluoropyridine, and how do reaction conditions influence halogenation regioselectivity?
Basic Synthesis : Direct halogenation of pyridine derivatives via electrophilic substitution is a common approach. For fluorination, methods like Balz-Schiemann or halogen exchange using KF in polar aprotic solvents (e.g., DMF) are employed . Bromination typically requires Lewis acids (e.g., FeBr₃) to activate the pyridine ring, with regioselectivity controlled by directing groups (e.g., fluorine’s electron-withdrawing effects) .
Advanced Optimization : Regioselectivity challenges arise due to competing electronic (directing effects) and steric factors. For example, fluorination at the 6-position can be achieved via SNAr (nucleophilic aromatic substitution) under anhydrous conditions with KF, while bromination at the 2,3,5-positions may require sequential halogenation steps. Cross-coupling catalysts like Pd(II) acetate (used in analogous pyridine syntheses) can mitigate side reactions in multi-step protocols .
How can NMR and mass spectrometry resolve structural ambiguities in highly halogenated pyridines like this compound?
Basic Characterization : NMR is limited due to symmetry and heavy halogen effects, but NMR provides distinct signals for fluorine substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s / doublet) .
Advanced Analysis : 2D NMR (e.g., - HSQC) and - coupling constants help assign substituent positions. Computational modeling (DFT) predicts chemical shifts and validates experimental data .
What experimental strategies address conflicting reactivity data in substitution reactions involving this compound?
Basic Reactivity : Bromine’s superior leaving-group ability (vs. fluorine) allows selective substitution at Br positions. For example, NaOH/KOH in aqueous ethanol substitutes Br with hydroxyl groups, while fluorines remain intact due to stronger C-F bonds .
Advanced Contradictions : Discrepancies in reaction rates may arise from solvent polarity (e.g., DMSO vs. THF) or competing elimination pathways. Kinetic studies (e.g., monitoring via NMR) and Hammett plots can quantify substituent effects and guide condition optimization .
How does the steric and electronic profile of this compound influence its utility in cross-coupling reactions?
Basic Applications : The compound serves as a polyhalogenated precursor for Suzuki-Miyaura couplings. Bromine atoms at 2,3,5-positions enable sequential functionalization, while fluorine stabilizes the ring electronically .
Advanced Design : Steric hindrance at the 2- and 6-positions may slow catalytic cycles. Ligand screening (e.g., SPhos or XPhos) and microwave-assisted heating improve yields in Pd-catalyzed reactions. Computational docking studies predict steric accessibility for catalyst binding .
What stability challenges arise during storage and handling of this compound, and how can they be mitigated?
Basic Stability : Halogenated pyridines are prone to hydrolysis (Br) and photodecomposition. Storage under argon at -20°C in amber vials minimizes degradation .
Advanced Degradation Pathways : Thermogravimetric analysis (TGA) identifies decomposition thresholds (>150°C). LC-MS traces detect hydrolyzed byproducts (e.g., fluoropyridinols), guiding the use of desiccants and stabilizers like BHT .
How can computational methods predict the reactivity and regioselectivity of this compound in medicinal chemistry applications?
Basic Modeling : DFT calculations (e.g., Gaussian 16) predict electrophilic/nucleophilic sites using Fukui indices. Fluorine’s electronegativity directs substitutions to bromine positions .
Advanced Applications : Molecular dynamics simulations model binding to biological targets (e.g., kinase enzymes). QSAR studies correlate substituent patterns with bioactivity, aiding lead optimization for antiviral or anticancer agents .
What are the limitations of current synthetic methods for this compound, and what novel approaches are emerging?
Basic Limitations : Low yields in multi-halogenation steps and purification challenges due to similar halogen masses.
Advanced Solutions : Flow chemistry enables precise control of reaction parameters (e.g., temperature, residence time) for sequential halogenation. Electrochemical methods reduce reliance on hazardous reagents (e.g., Br₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
